![molecular formula C15H21N5O2 B5190118 (2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B5190118.png)
(2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone
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Overview
Description
(2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone is a synthetic organic compound that features a furan ring, a triazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, such as 2,5-dimethylfuran, through cyclization reactions.
Introduction of the triazole ring: Using a click chemistry approach, such as the Huisgen cycloaddition reaction between an alkyne and an azide.
Formation of the piperazine ring: Through nucleophilic substitution reactions involving piperazine derivatives.
Coupling of the functional groups: Using coupling reagents like EDCI or DCC to form the final methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furanones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutics: Investigated for its potential therapeutic effects in treating various diseases.
Diagnostics: Used in diagnostic assays and imaging techniques.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of other chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone: Unique due to its combination of furan, triazole, and piperazine rings.
(2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperidin-1-yl]methanone: Similar but with a piperidine ring instead of piperazine.
(2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]morpholin-1-yl]methanone: Similar but with a morpholine ring instead of piperazine.
Uniqueness
The unique combination of the furan, triazole, and piperazine rings in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-12-9-14(13(2)22-12)15(21)19-6-3-18(4-7-19)5-8-20-11-16-10-17-20/h9-11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKPVBABYJWAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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